molecular formula C23H23N7OS B2414431 (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone CAS No. 1396684-43-7

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone

Katalognummer: B2414431
CAS-Nummer: 1396684-43-7
Molekulargewicht: 445.55
InChI-Schlüssel: RJVOBTVLCHTAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H23N7OS and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-6-4-3-5-7-18)23(31)29-14-12-28(13-15-29)19-8-9-20(27-26-19)30-11-10-24-17(30)2/h3-11H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVOBTVLCHTAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C21H24N6O2
  • Molecular Weight : 392.4543 g/mol
  • CAS Number : 1396752-12-7
  • SMILES Notation : CC(C(=O)N1CCN(CC1)c1ccc(nn1)n1ccnc1C)Oc1ccccc1

Structural Features

The compound features several key structural motifs:

  • A piperazine ring , which is known for enhancing bioavailability and pharmacokinetic properties.
  • A thiazole moiety , which has been associated with various biological activities, including anticancer and antimicrobial effects.
  • An imidazole-pyridazine linkage , contributing to its potential as a bioactive agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. The thiazole ring has shown significant cytotoxic activity against various cancer cell lines, including:

  • IC50 values indicating potency against cancer cells, often in the low micromolar range (e.g., <10 µM) .

Case Study: Thiazole Derivatives

A study demonstrated that thiazole derivatives exhibit potent anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of electron-donating groups on the phenyl ring significantly enhances this activity .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to the one have shown effectiveness against a range of bacterial strains, indicating potential use as antibacterial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Key observations include:

  • The position and nature of substituents on the thiazole and phenyl rings significantly influence potency.
  • Electron-withdrawing groups tend to enhance activity by stabilizing reactive intermediates during biological interactions .

Inhibition Studies

Inhibition studies targeting specific enzymes have revealed that compounds with similar structures can inhibit key pathways involved in cancer progression. For example, derivatives were tested against cyclin-dependent kinases (CDKs), showing promising results in selectively inhibiting CDK4 and CDK6 .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.2
Compound BAntimicrobial8.3
Compound CCDK Inhibitor12.0

Table 2: Structural Features and Corresponding Biological Activities

Structural FeatureBiological ActivityObservations
Thiazole RingAnticancerInduces apoptosis in cancer cells
Piperazine LinkageEnhanced BioavailabilityImproves pharmacokinetics
Imidazole-Pyridazine LinkagePotential AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of 2-methyl-1H-imidazole with pyridazine derivatives, followed by piperazine coupling and thiazole ring formation. Key steps include:

  • Coupling reactions : Use catalysts like palladium complexes for cross-coupling between pyridazine and imidazole moieties.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for imidazole activation and ethanol/water mixtures for crystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methyl groups on thiazole and imidazole rings) .
  • FT-IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and C-N (thiazole, ~1174 cm⁻¹) stretches .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
    • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios to validate stoichiometry .

Q. What stability considerations are critical during storage?

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thiazole and imidazole rings.
  • Temperature : Stability studies show decomposition >120°C; recommend storage at 4°C for long-term use .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF).
  • Response surface modeling : Identify optimal conditions (e.g., 1.2 mol% catalyst, 100°C, DMF) to maximize yield (82–85%) .
  • Taguchi methods : Reduce trial numbers while accounting for interactions between variables .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., imidazole protonation states) .

Q. What computational strategies predict reactivity in derivatization reactions?

  • Transition state modeling : Use quantum mechanics (e.g., Gaussian) to map energy barriers for nucleophilic attacks on the pyridazine ring .
  • ICReDD’s workflow : Integrate reaction path sampling with experimental feedback to prioritize viable routes (e.g., acylations vs. alkylations) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • SAR studies : Replace the 4-methylthiazole group with halogenated or bulkier aryl groups.
  • Docking simulations : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina; correlate with in vitro IC₅₀ values .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without denaturing proteins.
  • Nanoparticle formulations : Encapsulate the compound in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance aqueous dispersion .

Q. How to scale up synthesis while maintaining reproducibility?

  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR to detect intermediates.
  • Purification scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. What advanced techniques elucidate tautomerism in the imidazole-thiazole core?

  • Dynamic NMR : Track proton exchange rates in DMSO-d₆ at variable temperatures (25–80°C).
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to map tautomeric equilibria via HSQC spectroscopy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.